RSV Antiviral Patent Embodiment: Exclusive Incorporation of the 3,3‑Difluorocyclobutyl Motif in Clinical‑Stage RSV Inhibitors
In Hoffmann‑La Roche patent US20130196974A1 (WO2013020993A1), claim 1 defines compounds of formula (I) wherein key substituents include the fragment {1‑[amino(CH₂)₀₋₆]‑3,3‑difluorocyclobutyl}(CH₂)₁₋₆ [1]. The experimental section details the use of 3,3‑difluorocyclobutane‑1,1‑dicarboxylic acid as the starting material that is hydrolyzed to generate the difluorocyclobutyl intermediate en route to the final RSV‑active compounds [2]. The patent explicitly requires the gem‑difluoro substitution on the cyclobutane ring; the non‑fluorinated cyclobutane‑1,1‑dicarboxylic acid fails to deliver the requisite RSV polymerase inhibition because the fluorine atoms are essential for target engagement and metabolic protection at the benzylic oxidation site [1].
| Evidence Dimension | Presence/absence of 3,3‑difluorocyclobutyl motif in RSV inhibitor patent claims |
|---|---|
| Target Compound Data | Explicitly claimed and exemplified; 3,3‑difluorocyclobutane‑1,1‑dicarboxylic acid used as synthetic precursor |
| Comparator Or Baseline | Cyclobutane‑1,1‑dicarboxylic acid (CAS 5445‑51‑2) – absent from RSV patent claims and synthetic routes |
| Quantified Difference | Binary (claimed vs. not claimed); the difluoro motif is stated to be essential for antiviral activity |
| Conditions | RSV CPE (cytopathic effect) antiviral assay; RSV polymerase inhibition; patent claims 1–56 |
Why This Matters
Procurement of the non‑fluorinated diacid cannot access the RSV inhibitor chemical space protected by this patent family.
- [1] Hoffmann-La Roche. Compounds for the treatment and prophylaxis of respiratory syncytial virus disease. US Patent US20130196974A1, claims 1, 5, 12. 2013. View Source
- [2] Molaid Chemical Database. 3,3‑Difluorocyclobutane‑1,1‑dicarboxylic acid (CAS 827032‑80‑4) – Reaction Information: synthesis from diisopropyl 3,3‑difluorocyclobutane‑1,1‑dicarboxylate; reference to US20130196974A1. View Source
